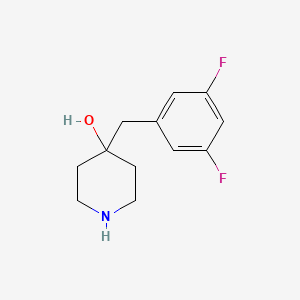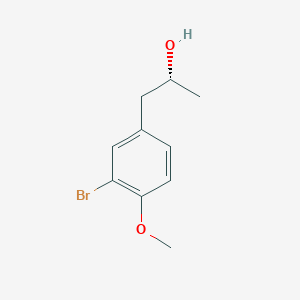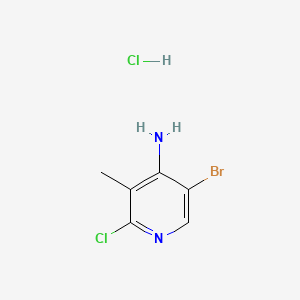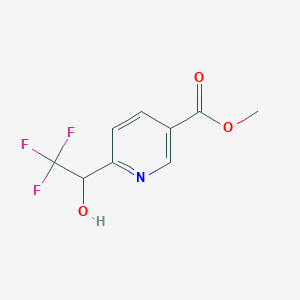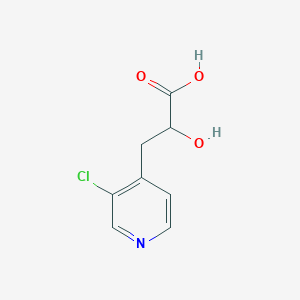
3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of chloropyridines This compound is characterized by the presence of a chloropyridine ring attached to a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the hydroxypropanoic acid group. One common method involves the reaction of 3-chloropyridine with glycidol under acidic conditions to yield the desired product. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by esterification and hydrolysis steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloropyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 3-(3-Chloropyridin-4-yl)-2-oxopropanoic acid.
Reduction: 3-(3-Dihydropyridin-4-yl)-2-hydroxypropanoic acid.
Substitution: 3-(3-Aminopyridin-4-yl)-2-hydroxypropanoic acid.
Applications De Recherche Scientifique
3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory responses, leading to its potential use as an anti-inflammatory agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-(3-Fluoropyridin-4-yl)-2-hydroxypropanoic acid: Contains a fluorine atom instead of chlorine.
3-(3-Methylpyridin-4-yl)-2-hydroxypropanoic acid: Has a methyl group instead of chlorine.
Uniqueness
3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
3-(3-chloropyridin-4-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-6-4-10-2-1-5(6)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13) |
Clé InChI |
BZICEPOZMOPQAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CC(C(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




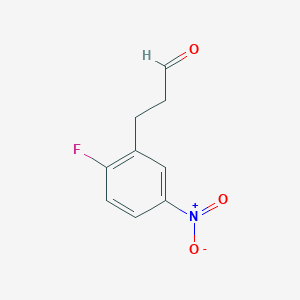

![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)

